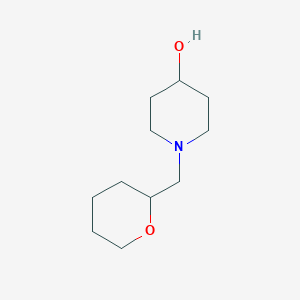![molecular formula C16H21NO2 B7514550 [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for scientific research purposes due to its potential as a stimulant. In
Wirkmechanismus
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves its ability to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased stimulation of dopamine receptors. This mechanism of action is similar to other stimulants such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase locomotor activity and produce hyperactivity in animal models. It has also been found to increase heart rate and blood pressure, similar to other stimulants. In addition, [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation is the potential for abuse and addiction, as it has been found to produce rewarding effects in animal models.
Zukünftige Richtungen
There are several future directions for research on [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. One area of interest is its potential as a treatment for ADHD and other disorders that affect dopamine levels in the brain. Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, research on the long-term effects of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone on the brain and behavior is needed to better understand its safety and potential for abuse.
Synthesemethoden
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves the reaction of piperonal with 1-phenylcyclopropanecarbonyl chloride in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. The purity of the compound is confirmed through chromatography techniques.
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and methylphenidate. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect dopamine levels in the brain.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-12-13-5-4-10-17(11-13)15(19)16(8-9-16)14-6-2-1-3-7-14/h1-3,6-7,13,18H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJRHBMYPIQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)

